3-(9H-carbazol-9-yl)propanenitrile CAS number 5337-01-9.
3-(9H-carbazol-9-yl)propanenitrile CAS number 5337-01-9.
Technical Whitepaper: 3-(9H-carbazol-9-yl)propanenitrile
Part 1: Executive Summary
3-(9H-carbazol-9-yl)propanenitrile (CAS 5337-01-9), also known as 9-carbazolepropionitrile or N-(2-cyanoethyl)carbazole, is a pivotal heterocyclic intermediate in the synthesis of functional materials and pharmaceutical agents. Structurally, it consists of a rigid, electron-rich carbazole core N-alkylated with a propanenitrile arm.
This compound serves as a critical "switch" molecule: the nitrile group provides a versatile handle for transformation into amines (for pharmaceutical linkers) or carboxylic acids (for supramolecular assembly), while the carbazole moiety confers unique optoelectronic properties utilized in Organic Light Emitting Diodes (OLEDs) and hole-transport materials. This guide details its synthesis via aza-Michael addition, downstream transformations, and characterization protocols.
Part 2: Chemical Identity & Physicochemical Properties
| Property | Data |
| CAS Number | 5337-01-9 |
| IUPAC Name | 3-(9H-carbazol-9-yl)propanenitrile |
| Synonyms | 9-Carbazolepropionitrile; N-(2-Cyanoethyl)carbazole |
| Molecular Formula | C₁₅H₁₂N₂ |
| Molecular Weight | 220.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 155.5 – 157 °C |
| Solubility | Soluble in DMSO, DMF, Chloroform; Insoluble in Water |
| SMILES | N#CCCN1c2ccccc2-c3ccccc13 |
Part 3: Synthetic Pathway (Aza-Michael Addition)
The industrial and laboratory standard for synthesizing 3-(9H-carbazol-9-yl)propanenitrile is the aza-Michael addition . This reaction involves the nucleophilic attack of the carbazole nitrogen (activated by a base) onto the
Reaction Mechanism
The reaction is thermodynamically driven but kinetically slow without catalysis due to the weak nucleophilicity of the carbazole nitrogen (pKₐ ~15). A base catalyst deprotonates the carbazole to form the highly nucleophilic carbazolide anion.
Figure 1: Mechanistic pathway of the base-catalyzed aza-Michael addition.
Experimental Protocol: Triton B Method
Rationale: Benzyltrimethylammonium hydroxide (Triton B) is preferred over simple inorganic bases (like NaOH) because it acts as a phase-transfer catalyst, solubilizing the base in the organic phase and enhancing the reaction rate in non-polar solvents or solvent-free conditions.
Materials:
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9H-Carbazole (1.0 eq)
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Acrylonitrile (Excess, 1.5–2.0 eq)
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Triton B (40% in methanol, catalytic amount ~0.1 eq)
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Solvent: 1,4-Dioxane or DMF (optional; can be run neat if acrylonitrile is in large excess).
Step-by-Step Procedure:
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Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 9H-carbazole (e.g., 1.67 g, 10 mmol) in 1,4-dioxane (10 mL).
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Addition: Add acrylonitrile (e.g., 1.0 mL, ~15 mmol) to the solution.
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Catalysis: Add Triton B (0.5 mL) dropwise. A slight color change (often to orange/yellow) indicates the formation of the carbazolide anion.
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Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting carbazole spot (higher R_f) should disappear.
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Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a white solid.
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Purification: Filter the solid and wash copiously with water to remove residual base and acrylonitrile. Recrystallize from ethanol or an acetone/water mixture to obtain pure white needles.
Yield Expectation: 85–95%.
Part 4: Reactivity & Downstream Applications
The nitrile group is a "masked" functionality. Researchers utilize this compound primarily as an intermediate for two pathways: reduction to the primary amine or hydrolysis to the carboxylic acid.
Reduction to 3-(9H-carbazol-9-yl)propan-1-amine
This amine is a critical linker in medicinal chemistry, often used to tether the carbazole moiety to other pharmacophores (e.g., for Alzheimer's research targeting acetylcholinesterase).
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Reagent: Lithium Aluminum Hydride (LiAlH₄) in dry THF.
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Conditions: Reflux under inert atmosphere (N₂) for 4–6 hours.
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Workup: Fieser workup (Water, 15% NaOH, Water) is essential to avoid aluminum emulsions.
Hydrolysis to 3-(9H-carbazol-9-yl)propanoic Acid
Used in the synthesis of Metal-Organic Frameworks (MOFs) and self-assembled monolayers (SAMs).
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Reagents: 10% NaOH or KOH (aq/EtOH).
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Conditions: Reflux for 12 hours.
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Workup: Acidify with HCl to pH 2 to precipitate the free acid.
Figure 2: Divergent synthetic utility of the nitrile intermediate.
Part 5: Characterization Standards
To validate the synthesis, the following spectroscopic signatures must be confirmed.
1H NMR (400 MHz, CDCl₃ or DMSO-d₆):
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Aromatic Region (7.1 – 8.2 ppm): A complex set of multiplets corresponding to the 8 protons of the carbazole ring. Look for the characteristic doublets at ~8.1 ppm (H-4, H-5 protons).
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N-CH₂ (Triplet, ~4.6 – 4.7 ppm): The methylene protons directly attached to the nitrogen are significantly deshielded.
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CH₂-CN (Triplet, ~2.8 – 3.0 ppm): The methylene protons alpha to the nitrile group appear upfield relative to the N-CH₂.
IR Spectroscopy (ATR/KBr):
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C≡N Stretch: A sharp, distinct peak at 2240–2250 cm⁻¹ . This is the diagnostic peak for the nitrile.
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C=C Aromatic: Peaks at 1590, 1480, 1450 cm⁻¹.
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Absence of N-H: The disappearance of the sharp N-H stretch of carbazole (~3400 cm⁻¹) confirms complete alkylation.
Part 6: Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin, Eyes, Respiratory System).
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Acrylonitrile Warning: Acrylonitrile (used in synthesis) is a potent carcinogen and highly toxic. All synthesis steps involving acrylonitrile must be performed in a fume hood with double-gloving (Nitrile/Laminate).
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Storage: Store in a cool, dry place. The nitrile is stable at room temperature but should be kept away from strong oxidizers and strong acids.
References
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PubChem. "3-(9H-Carbazol-9-yl)propanenitrile." National Center for Biotechnology Information. Accessed 2024.[1] Link
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JACS Directory. "Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of 3-(9H-Carbazol-9-yl)propanenitrile." Journal of Advanced Chemical Sciences. 2021. Link
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ChemicalBook. "3-(9H-carbazol-9-yl)propanenitrile Product Properties and Suppliers." Accessed 2024.[1] Link
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ResearchGate. "Synthesis of new 9H-Carbazole derivatives." Department of Chemistry, University of Baghdad. 2020. Link
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Biosynth. "Safety Data Sheet: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (Related Compound Safety Data)." Accessed 2024.[1] Link
